Toluene-d3
Overview
Description
This compound has the molecular formula C7H5D3 and a molecular weight of 95.16 g/mol . Deuterium is a stable isotope of hydrogen, and the incorporation of deuterium atoms makes toluene-d3 useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Toluene-d3, also known as trideuteriomethylbenzene, is a deuterated derivative of toluene It’s likely that its targets are similar to those of toluene, which primarily affects the central nervous system .
Mode of Action
It is hypothesized that this compound, like toluene, may interact with neuronal membranes, affecting ion channels and disrupting normal neuronal function .
Biochemical Pathways
Studies on toluene degradation in bacteria have identified several metabolic routes, including toluene 3-monooxygenase (t3mo), toluene 2-monooxygenase (t2mo), toluene 4-monooxygenase (t4mo), toluene methyl monooxygenase (tol), toluene dioxygenase (tod), meta- and ortho-ring fission pathways . These pathways may also be relevant for this compound.
Pharmacokinetics
It’s likely to be similar to toluene, which is rapidly absorbed through the lungs and distributed throughout the body, with high concentrations found in adipose tissue due to its lipophilic nature . The compound is metabolized primarily in the liver and excreted in the urine .
Result of Action
It’s likely to be similar to toluene, which can cause central nervous system depression, leading to symptoms such as dizziness, headache, and in severe cases, unconsciousness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other volatile organic compounds can affect its absorption and distribution. Furthermore, individual factors such as age, health status, and genetic factors can also influence its action, efficacy, and stability .
Biochemical Analysis
Cellular Effects
Toluene, the parent compound of Toluene-d3, is known to have significant effects on various types of cells and cellular processes . It can induce oxidative DNA damages resulting in genotoxicity in different brain regions including cortex, cerebellum, and hippocampus
Molecular Mechanism
It is expected to behave similarly to toluene, which is known to interact with various neurotransmitter systems
Temporal Effects in Laboratory Settings
Studies on toluene have shown that it has both acute and chronic effects on the central nervous system
Dosage Effects in Animal Models
Studies on toluene have shown that it has a biphasic dose-effect curve on general locomotor activity
Metabolic Pathways
Toluene, the parent compound, is known to undergo several metabolic transformations, including oxidation of the methyl group and ring monooxygenation
Preparation Methods
Synthetic Routes and Reaction Conditions: Toluene-d3 can be synthesized through several methods. One common method involves the reaction of benzotrichloride with zinc and acetic acid-d in an ether solution. The reaction is carried out at low temperatures to ensure high yields of this compound . Another method involves the deuteration of toluene using deuterium gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic exchange of hydrogen atoms in toluene with deuterium atoms. This process is carried out in a deuterium gas atmosphere at elevated temperatures and pressures, using a suitable catalyst to facilitate the exchange reaction .
Chemical Reactions Analysis
Types of Reactions: Toluene-d3 undergoes various chemical reactions similar to those of non-deuterated toluene. These reactions include:
Oxidation: this compound can be oxidized to form benzyl alcohol-d3, benzaldehyde-d3, and benzoic acid-d3.
Reduction: Reduction of this compound can yield methylcyclohexane-d3.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Benzyl alcohol-d3, benzaldehyde-d3, benzoic acid-d3.
Reduction: Methylcyclohexane-d3.
Substitution: Nitro-toluene-d3, sulfonic acid-toluene-d3, halogenated this compound.
Scientific Research Applications
Toluene-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in NMR spectroscopy to study chemical structures and reaction mechanisms without interference from hydrogen signals.
Biology: this compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled drugs.
Industry: this compound is used in the production of deuterated polymers and other materials for specialized applications
Comparison with Similar Compounds
Toluene-d3 is compared with other deuterated compounds such as toluene-d8 and benzene-d6:
Toluene-d8: Contains eight deuterium atoms, making it fully deuterated. It is used in NMR spectroscopy for similar purposes as this compound but provides a different deuterium distribution.
Benzene-d6: Contains six deuterium atoms and is used as a solvent in NMR spectroscopy. It has a simpler structure compared to this compound and is often used for studying aromatic compounds.
Uniqueness: this compound is unique due to its specific deuterium labeling, which makes it particularly useful for studying methyl group dynamics and interactions in chemical and biological systems .
Properties
IUPAC Name |
trideuteriomethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920750 | |
Record name | (~2~H_3_)Methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-18-1 | |
Record name | Benzene, methyl-d3- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_3_)Methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1124-18-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What are the key differences in molecular structure and properties between toluene and toluene-d3?
A: this compound (C7H5D3) is chemically identical to toluene (C7H8) with the exception of the methyl group. In this compound, the three hydrogen atoms of the methyl group are replaced with deuterium atoms. This isotopic substitution results in a slightly higher molecular weight for this compound (95.14 g/mol) compared to toluene (92.14 g/mol). While chemically similar, the mass difference influences certain physical properties and spectroscopic behaviors. For instance, [] nuclear spin-lattice relaxation times and self-diffusion coefficients exhibit distinct temperature dependencies near the critical point for this compound compared to toluene.
Q2: How does deuteration of the methyl group in toluene affect its intramolecular vibrational redistribution (IVR) dynamics?
A: Research has shown that deuteration significantly impacts IVR lifetimes. [] Toluene exhibits an IVR lifetime of 12 ps, while this compound shows a slightly longer lifetime of 15 ps. This difference, although small, highlights the role of specific vibrational modes, likely involving the C-D bond, in influencing the energy flow within the molecule. Interestingly, both toluene and this compound exhibit shorter IVR lifetimes compared to p-fluorotoluene (50 ps), suggesting that doorway states, influenced by the methyl group, play a crucial role in mediating IVR dynamics in toluene and its deuterated counterpart. []
Q3: How is this compound used to study molecular motions in condensed phases?
A: this compound serves as an excellent probe for studying molecular dynamics in liquids and crystals using techniques like deuteron spin-lattice relaxation. [, ] The deuterium nucleus, with its different spin properties compared to hydrogen, offers unique advantages in Nuclear Magnetic Resonance (NMR) experiments. By analyzing the relaxation behavior of the deuterium nuclei in this compound, researchers can gain insights into the rotational and translational motions of the molecule within a specific environment. For example, in α-crystallized this compound, two distinct methyl groups were identified based on their differing deuteron spin-lattice relaxation times, demonstrating the sensitivity of the technique. []
Q4: Can you elaborate on the use of this compound in cluster chemistry studies?
A: this compound plays a crucial role in understanding the fragmentation and chemical reactions within clusters. [, ] In studies involving toluene-water clusters, researchers use this compound to distinguish fragment ions originating from the toluene molecule. This is particularly useful for identifying fragmentation pathways and understanding the influence of cluster size and excitation energy on these processes. For example, the observation of toluene-d+3(H2O)n−1 fragment ions confirmed the loss of a single H2O molecule as the preferred fragmentation pathway for smaller toluene–d3(H2O)n clusters (n≤3). []
Q5: Are there any applications of this compound in the study of excited state dynamics?
A: Yes, this compound, alongside toluene, has been instrumental in investigating the vibrational modes and structural changes associated with electronic excitation. [, ] Rotationally resolved fluorescence excitation spectra of toluene and this compound, coupled with computational analyses, provided valuable insights into the structure and dynamics of the methyl group in both the ground (S0) and first electronically excited (S1) states. These studies revealed differences in the barrier heights for methyl group rotation between the two states and highlighted the impact of deuteration on these parameters. [] Furthermore, the use of this compound in two-colour zero kinetic energy (ZEKE) spectroscopy aided in the assignment of vibrational frequencies and understanding of vibrational couplings in the cationic state (D0+). []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.